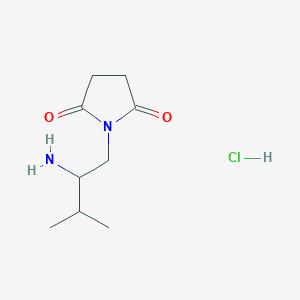![molecular formula C7H10ClN3O2 B1447924 methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1423025-47-1](/img/structure/B1447924.png)
methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate
Vue d'ensemble
Description
“Methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate” is a chemical compound with the molecular formula C7H10ClN3O2 . It’s a derivative of imidazole, a class of organic compounds that are part of many important biomolecules, such as histidine and the purines .
Molecular Structure Analysis
The molecular structure of this compound includes a 1H-1,2,3-triazol-1-yl ring attached to a 2-chloroethyl group and an acetate group. The molecular weight of this compound is 203.63 .Applications De Recherche Scientifique
-
Organic Chemistry and Drug Synthesis
- Methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate is used as an intermediate in the synthesis of other complex molecules . For example, it is used in the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid .
- The method of application involves various organic synthesis techniques, such as nucleophilic substitution reactions .
- The outcome of this application is the successful synthesis of the target molecule, which can be used in further research or drug development .
-
Antibacterial Research
- Derivatives of methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate have been synthesized and tested for their antibacterial activities .
- The methods of application involve the synthesis of new imidazole ring derivatives comprising 1,3-oxazoline, Schiff’s bases, thiadiazole, oxadiazole and 1,2,4-triazole moieties .
- The results showed that these new compounds exhibited promising antibacterial activities .
-
Cancer Research
- Methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate derivatives have been used in cancer research . For example, RSL3, a derivative of this compound, is an inhibitor of the glutathione (GSH) peroxidase 4 (GPX4), which can inhibit the cysteine/glutamate amino acid transporter system that blocks GSH synthesis .
- The method of application involves the use of these compounds in cell culture experiments to study their effects on cancer cells .
- The results of these studies can provide valuable insights into the mechanisms of cancer cell death and could potentially lead to the development of new cancer treatments .
-
Pharmaceutical Synthesis
- This compound is used as an intermediate in the synthesis of Bilastine , a selective histamine H1 receptor antagonist used for treatment of allergic rhinoconjunctivitis and urticaria .
- The method of application involves various organic synthesis techniques, such as nucleophilic substitution reactions .
- The outcome of this application is the successful synthesis of Bilastine, which can be used in further research or drug development .
-
Acaricidal Research
- Derivatives of methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate have been synthesized and tested for their acaricidal activities .
- The methods of application involve the synthesis of new phenylpiperazine derivatives .
- The results showed that these new compounds exhibited promising acaricidal activities .
- Improved Processes for Preparation of Bilastine
- This compound is used as an intermediate in the synthesis of Bilastine , a selective histamine H1 receptor antagonist used for treatment of allergic rhinoconjunctivitis and urticaria .
- The method of application involves various organic synthesis techniques, such as nucleophilic substitution reactions .
- The outcome of this application is the successful synthesis of Bilastine, which can be used in further research or drug development .
Propriétés
IUPAC Name |
methyl 2-[4-(2-chloroethyl)triazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c1-13-7(12)5-11-4-6(2-3-8)9-10-11/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVGVMOXEJHIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
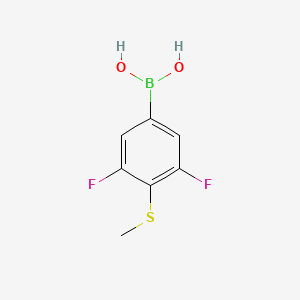
![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)
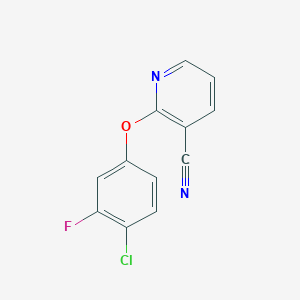
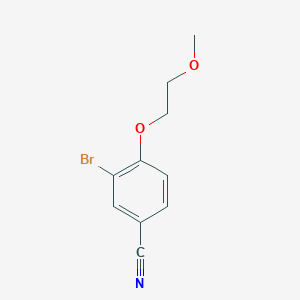
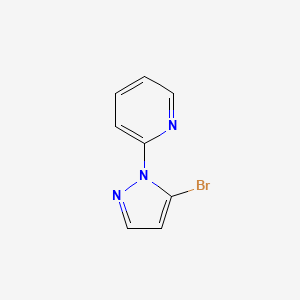
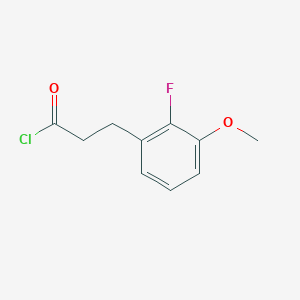
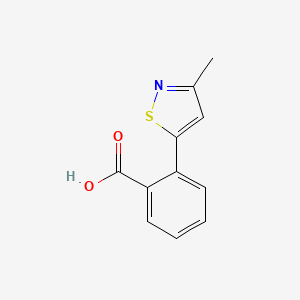


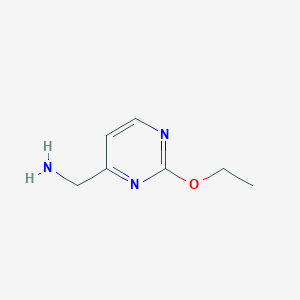
![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)
